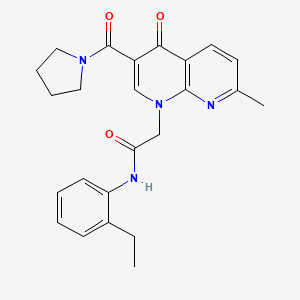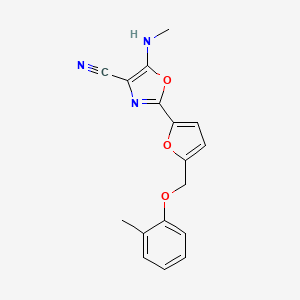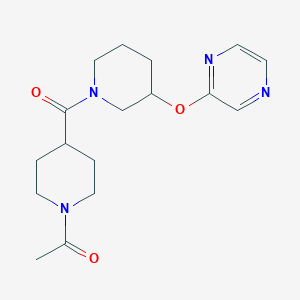
N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including an acetamide, a pyrrolidine ring, and a naphthyridinone moiety, which may contribute to its chemical reactivity and potential as a pharmacological agent.
Synthesis Analysis
The synthesis of related acetamide compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists . The synthesis involved variations in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids. Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved amidification of corresponding acids with 4-aminopyridine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structure of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide revealed that the lack of Yang photocyclization was due to the long distance between certain atoms and the deviation of the gamma-H atom from the plane of the carbonyl group . These structural insights are crucial for understanding the reactivity and potential interactions of the compound "this compound".
Chemical Reactions Analysis
The reactivity of acetamide derivatives can lead to various chemical transformations. For instance, N-1-Naphthyl-3-oxobutanamide was used to synthesize a range of heterocyclic compounds through reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents . These reactions often involve cyclization and rearrangement steps, which could be relevant to the compound , given its naphthyridinone core and potential for similar reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the co-crystallization of naphthalene-2,3-diol with an acetamide derivative resulted in specific hydrogen bonding patterns . These interactions can affect solubility, melting point, and other physicochemical properties. The presence of a pyrrolidine ring and a naphthyridinone moiety in the compound "this compound" suggests that it may have unique solubility characteristics and form specific intermolecular interactions.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research on the synthesis of pyridine, pyridazine, and naphthyridine derivatives, including methods for creating various heterocyclic compounds, could provide a foundation for synthesizing and understanding compounds like N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide . Techniques involving the reaction of ethyl 2-arylhydrazono-3-butyrates with cyanamide derivatives have been employed to yield pyridinedione and pyridazine derivatives, further transformed into phthalazine, pyrimido-pyridazine, and naphthyridine derivatives, confirmed through analytical and spectral analysis (E. A. E. Rady & M. Barsy, 2006).
Chemical Reactivity and Applications
- Studies on the synthesis of new series of pyridine and fused pyridine derivatives explore the reactivity of various pyridinecarbonitrile compounds, leading to the formation of isoquinoline, pyrido[2,3-d]pyrimidine, and naphthyridine derivatives. This reactivity pattern indicates potential pathways for synthesizing and modifying compounds related to This compound (S. A. Al-Issa, 2012).
Potential Applications in Drug Design and Biological Studies
- Research on derivatives of nalidixic acid, including carbonyl hydrazones, which share structural features with the query compound, highlights methods for synthesis and characterization that could be relevant for studying This compound . Such studies provide insights into the potential biological activity and applications of these compounds, including antimicrobial properties (F. Bergamini et al., 2016).
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-17-8-4-5-9-20(17)26-21(29)15-28-14-19(24(31)27-12-6-7-13-27)22(30)18-11-10-16(2)25-23(18)28/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEQUAIINIHFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)
![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)
